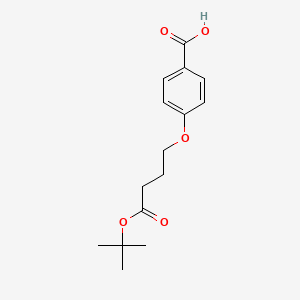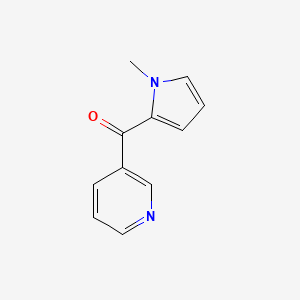![molecular formula C21H27N3O2 B12552763 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide CAS No. 148583-36-2](/img/structure/B12552763.png)
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The structure of this compound includes a benzamide moiety linked to a piperazine ring, which is further substituted with a 2-propan-2-yloxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide typically involves a multi-step procedure. The process begins with the preparation of the piperazine derivative, which is then reacted with the appropriate benzamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antipsychotic and anti-HIV-1 activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide involves its interaction with specific molecular targets in the body. It is known to act as a dopamine and serotonin antagonist, which explains its antipsychotic effects. The compound binds to the receptors of these neurotransmitters, inhibiting their activity and thereby modulating mood and behavior .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1-methoxy-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-yl N-methylcarbamate: Used in various chemical syntheses.
Uniqueness
3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide stands out due to its unique combination of a benzamide moiety and a piperazine ring substituted with a 2-propan-2-yloxyphenyl group. This structure imparts a distinct set of biological activities, making it a valuable compound for research and development in multiple fields .
Propiedades
Número CAS |
148583-36-2 |
|---|---|
Fórmula molecular |
C21H27N3O2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C21H27N3O2/c1-16(2)26-20-9-4-3-8-19(20)24-12-10-23(11-13-24)15-17-6-5-7-18(14-17)21(22)25/h3-9,14,16H,10-13,15H2,1-2H3,(H2,22,25) |
Clave InChI |
GCZJGOGQCYPVPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
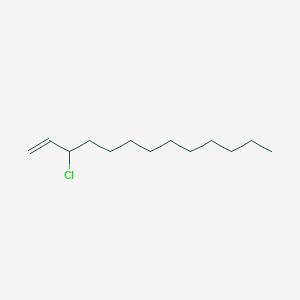
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)
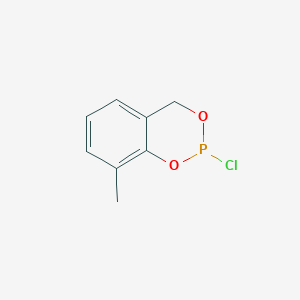
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
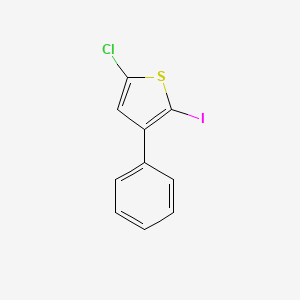
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
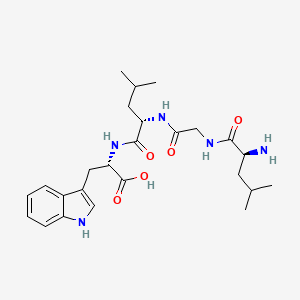
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
